molecular formula C5H6F5NO B13486762 3-(Pentafluoroethoxy)azetidine

3-(Pentafluoroethoxy)azetidine

Cat. No.: B13486762
M. Wt: 191.10 g/mol
InChI Key: UYFZLTDVGLSJSD-UHFFFAOYSA-N
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Description

3-(Pentafluoroethoxy)azetidine is a four-membered nitrogen-containing heterocycle with a pentafluoroethoxy substituent. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. The presence of the pentafluoroethoxy group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluoroethoxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to obtain azetidines with various substituents, including the pentafluoroethoxy group.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various functional groups under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Pentafluoroethoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and metal oxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include functionalized azetidines, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 3-(Pentafluoroethoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with various biological molecules. The pentafluoroethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Comparison: 3-(Pentafluoroethoxy)azetidine is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to aziridine, it has lower ring strain, making it more stable and easier to handle . The methyl derivative, 3-Methyl-3-(pentafluoroethoxy)azetidine, shares similar properties but with additional steric effects due to the methyl group .

Properties

Molecular Formula

C5H6F5NO

Molecular Weight

191.10 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethoxy)azetidine

InChI

InChI=1S/C5H6F5NO/c6-4(7,8)5(9,10)12-3-1-11-2-3/h3,11H,1-2H2

InChI Key

UYFZLTDVGLSJSD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC(C(F)(F)F)(F)F

Origin of Product

United States

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